[(1R)-2-amino-1-phenylethyl]dimethylamine
Description
Significance of Stereochemistry in Molecular Design and Function
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of critical importance in drug design and action. mhmedical.compatsnap.com The specific spatial orientation of a molecule dictates its interaction with biological systems, such as enzymes and receptors, influencing its efficacy, potency, and safety profile. patsnap.comijpsjournal.com This geometric property is fundamental because many biological molecules, including amino acids and sugars, exist naturally as a single enantiomer. wikipedia.org As a result, living systems exhibit a high degree of chemical chirality and can interact differently with the various stereoisomers of a single compound. wikipedia.orgnih.gov
Enantioselective synthesis, also known as asymmetric synthesis, is a chemical reaction or sequence that preferentially forms one enantiomer or diastereomer over others. wikipedia.orgvaia.com This field has become a pillar of modern chemistry, revolutionizing the production of pharmaceuticals, agrochemicals, and fine chemicals. numberanalytics.comchiralpedia.com The ability to control the three-dimensional structure of molecules allows chemists to create enantiomerically pure compounds more reliably and sustainably. chiralpedia.com The development of effective methods for asymmetric synthesis is crucial, as it directly impacts the safety and effectiveness of many chemical products. numberanalytics.com Key approaches in this field include the use of chiral catalysts (metal complexes, organocatalysts, and biocatalysts), chiral auxiliaries, and chiral pool synthesis. wikipedia.org
The impact of chirality in the pharmaceutical industry is profound, as over half of all drugs currently in use are chiral compounds. nih.govrsc.org Enantiomers of a chiral drug, despite having the same chemical formula, can exhibit markedly different pharmacological, toxicological, and metabolic properties. nih.govnih.gov One enantiomer may produce the desired therapeutic effect, while the other could be less active, inactive, or even cause harmful effects. patsnap.comquora.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, tragically highlighted the critical importance of stereochemistry in drug safety. patsnap.comquora.comlifechemicals.com Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to study and control the stereochemistry of new drugs. rsc.orgnih.gov This has driven a shift towards the development of single-enantiomer drugs, which can offer greater selectivity for their biological targets, improved therapeutic indices, and simpler pharmacokinetic profiles. nih.govlifechemicals.com
Table 1: Conceptual Comparison of Enantiomer Properties
| Feature | Enantiomer A (e.g., Eutomer) | Enantiomer B (e.g., Distomer) |
|---|---|---|
| Biological Activity | Therapeutically active | Inactive, less active, or toxic |
| Receptor Binding | High affinity and specific fit | Low affinity or non-specific binding |
| Metabolism Rate | May be metabolized at a different rate | May be metabolized at a different rate |
| Example (Conceptual) | Treats a specific condition | May cause adverse side effects |
Role of Chiral Diamines as Privileged Structural Motifs
Among the vast array of tools available for asymmetric synthesis, chiral diamines have emerged as exceptionally valuable. These compounds are often referred to as "privileged ligands" because their metal complexes can effectively catalyze a wide variety of chemical reactions with high levels of enantioselectivity. nih.gov Chiral vicinal diamines, which have amino groups on adjacent carbon atoms, are of tremendous interest as they are found in numerous chiral catalysts and pharmaceuticals. sigmaaldrich.com
The development of chiral ligands for asymmetric catalysis has been a continuous and evolving process. Historically, many successful chiral ligands possessed C₂ symmetry, a feature where the molecule can be rotated by 180 degrees around an axis and remain unchanged. nih.gov This symmetry was thought to simplify the chiral environment around the metal center, reducing the number of possible diastereomeric transition states and thus improving enantioselectivity. However, more recent advancements have seen the rise of non-symmetrical ligands, which have, in many cases, outperformed their C₂-symmetric counterparts. nih.gov The catalytic asymmetric synthesis of 1,2-diamines has garnered significant interest, leading to the development of numerous synthetic strategies to access these important molecules. rsc.org The journey began with foundational discoveries, such as Louis Pasteur's first separation of enantiomers in 1848, and evolved into the sophisticated catalytic systems used today. nih.gov
The compound [(1R)-2-amino-1-phenylethyl]dimethylamine serves as an excellent representative of a chiral diamine used in academic and industrial research. It belongs to a class of compounds derived from 1-phenylethylamine (B125046) (α-PEA), a readily available and inexpensive chiral building block. nih.gov α-PEA and its derivatives are frequently employed as chiral auxiliaries or as precursors for more complex chiral ligands and organocatalysts. nih.govmdpi.com The structure of this compound, featuring a primary amine and a tertiary amine attached to a chiral backbone, makes it a versatile ligand for coordinating with metal centers in asymmetric catalysis. Derivatives of (1R)-2-amino-1-phenylethanol, a structurally related class, have been successfully used as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, demonstrating the utility of this molecular framework. researchgate.net
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| Stereochemistry | (1R) |
| Parent Compound | 1-Phenylethylamine (α-PEA) |
| Functional Groups | Primary Amine, Tertiary Amine, Phenyl Group |
Scope and Research Focus of the Outline on Chiral Diamine Research
This article focuses on the fundamental principles of stereochemistry and enantioselective synthesis, highlighting the critical role of chiral molecules in modern chemistry. It uses the specific structural class of chiral diamines as a prime example of enabling motifs in asymmetric catalysis. By examining the historical context and the specific case of this compound, this work aims to provide a clear perspective on how foundational chemical concepts translate into the development of specific, functional molecules for advanced scientific inquiry. The discussion is strictly limited to the chemical and synthetic aspects, providing a professional and authoritative overview of the subject.
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
(1R)-N,N-dimethyl-1-phenylethane-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3/t10-/m0/s1 |
InChI Key |
NFSAPTWLWWYADB-JTQLQIEISA-N |
Isomeric SMILES |
CN(C)[C@@H](CN)C1=CC=CC=C1 |
Canonical SMILES |
CN(C)C(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
1r 2 Amino 1 Phenylethyl Dimethylamine As a Chiral Ligand and Organocatalyst in Asymmetric Reactions
Design Principles for Chiral Diamine Ligands
The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its structural and electronic properties. For diamine ligands such as [(1R)-2-amino-1-phenylethyl]dimethylamine, several key design principles are exploited to achieve high levels of enantioinduction.
Exploiting Central Chirality and Stereogenic Centers for Enantioinduction
The primary source of chirality in this compound originates from the stereogenic center at the carbon atom bearing the phenyl group and the dimethylamino group. This defined three-dimensional arrangement is crucial for creating a chiral environment around the metal center in a catalyst complex. The interaction between the ligand, the metal, and the substrate is highly dependent on the spatial disposition of the substituents at this chiral center.
The presence of the 1-phenylethyl moiety is a common feature in many successful chiral auxiliaries and ligands. mdpi.com This structural motif, derived from the readily available and inexpensive (R)- or (S)-α-phenylethylamine, provides a robust and well-defined chiral backbone. mdpi.comnih.gov The strategic placement of the stereogenic center close to the coordinating nitrogen atoms allows for effective transfer of chiral information during the catalytic cycle. This proximity dictates the facial selectivity of substrate approach to the metal center, ultimately determining the enantiomeric excess of the product.
Modulation of Steric and Electronic Properties for Catalyst Optimization
The steric and electronic properties of a chiral ligand are critical parameters that can be fine-tuned to optimize catalyst performance. In this compound, the phenyl group and the dimethylamino group significantly influence the steric environment around the metal center. The bulky phenyl group can create a "chiral pocket" that sterically differentiates between the two enantiotopic faces of a prochiral substrate.
Furthermore, the electronic nature of the amino groups can be modulated. The dimethylamino group is a stronger electron donor compared to a primary or secondary amine, which can influence the electronic density at the metal center. This, in turn, affects the reactivity and stability of the catalyst. The ability to modify the substituents on the nitrogen atoms provides a modular approach to ligand design, allowing for the creation of a library of ligands with varying steric and electronic profiles to suit different asymmetric transformations.
Bidentate and Multidentate Coordination Modes in Metal Complexes
This compound possesses two nitrogen atoms that can coordinate to a metal center, acting as a bidentate ligand. This chelation effect is fundamental to its function, as it imparts conformational rigidity to the resulting metal complex. core.ac.uk A well-defined and rigid catalyst structure is often a prerequisite for high enantioselectivity, as it minimizes the number of possible transition states and enhances the energy difference between the pathways leading to the two enantiomers.
The formation of a five-membered chelate ring upon coordination of the diamine to a metal is a common and stable arrangement. This bidentate coordination is crucial in many transition metal-catalyzed reactions. While primarily acting as a bidentate ligand, the possibility of this diamine participating in multidentate coordination in more complex catalytic systems, potentially involving interactions with other ligands or the substrate, cannot be entirely ruled out and represents an area for further investigation.
Applications in Transition Metal-Catalyzed Asymmetric Transformations
The unique structural and electronic features of chiral diamines like this compound make them valuable ligands in a variety of transition metal-catalyzed asymmetric reactions. Their ability to form stable and well-defined complexes with metals such as iridium has led to significant advancements in asymmetric hydrogenation.
Asymmetric Hydrogenation (AH) and Transfer Hydrogenation (ATH)
Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful and widely used methods for the synthesis of chiral alcohols and amines from prochiral ketones, imines, and enamines. nih.govresearchgate.net These reactions are of great industrial importance for the production of enantiomerically pure pharmaceuticals and fine chemicals. researchgate.net The success of these transformations heavily relies on the design of the chiral catalyst, where the ligand plays a decisive role in achieving high enantioselectivity.
Iridium-Catalyzed Systems
Iridium complexes have proven to be particularly effective catalysts for the asymmetric hydrogenation of a broad range of substrates. core.ac.uknih.govnih.gov Chiral diamines are frequently employed as ligands in these systems. While direct experimental data for the use of this compound in iridium-catalyzed hydrogenation is not extensively documented in the provided search results, the principles of its design strongly suggest its potential as a ligand in such reactions. The combination of a stereogenic center, bidentate coordination, and tunable steric and electronic properties aligns with the requirements for effective chiral ligands in iridium catalysis.
For instance, iridium catalysts bearing chiral diamine ligands have been successfully used for the asymmetric hydrogenation of ketones and imines, yielding the corresponding chiral alcohols and amines with high enantiomeric excesses. The mechanism of these reactions often involves the formation of an iridium hydride species, which then transfers hydrogen to the substrate in a stereoselective manner, guided by the chiral environment created by the diamine ligand. The following table provides representative data for iridium-catalyzed asymmetric hydrogenation of various substrates using different chiral diamine-based ligands, illustrating the potential for high efficiency and enantioselectivity in these systems.
| Substrate | Chiral Ligand Type | Product | Enantiomeric Excess (ee) | Reference |
| Aromatic Ketones | Diamine-phosphine | Chiral Alcohols | Up to 99% | nih.gov |
| N-Aryl Imines | Diamine-phosphoramidite | Chiral Amines | Up to 99% | core.ac.uk |
| Unfunctionalized Enamines | Diamine-based | Chiral Tertiary Amines | >90% | nih.gov |
This data underscores the general effectiveness of chiral diamines in iridium-catalyzed asymmetric hydrogenation and provides a strong rationale for the investigation of this compound in similar catalytic systems.
Rhodium-Catalyzed Systems
Rhodium-catalyzed reactions are fundamental to asymmetric synthesis. Chiral diamines are frequently employed as ligands to create a chiral environment around the rhodium center, influencing the stereochemical outcome of reactions such as hydrogenations and C-H functionalizations. nih.gov For instance, rhodium complexes of chiral diamines have been utilized in the asymmetric hydroamination of allylic amines. rsc.org While various chiral ligands like MeO-Biphep have shown success, specific data for complexes involving this compound in these systems is not prominently available.
Ruthenium-Catalyzed Systems
Ruthenium complexes bearing chiral diamine ligands are famously effective for the asymmetric transfer hydrogenation (ATH) of ketones and imines, a process widely used in both academic and industrial settings. acs.orgacs.org The combination of a half-sandwich ruthenium precursor with a chiral 1,2-diamine creates a bifunctional catalyst capable of delivering hydrogen with high enantioselectivity. rsc.org Although ligands derived from cinchona alkaloids and other backbones are well-documented in Ru-catalyzed ATH, rsc.orgnih.gov detailed research findings for this compound in this role are limited.
Copper-Catalyzed Systems
Copper catalysis, valued for its cost-effectiveness and versatile reactivity, often utilizes chiral diamine ligands to control stereoselectivity in reactions like the Henry (nitroaldol) reaction, conjugate additions, and various coupling reactions. nih.govorganic-chemistry.orgacs.org For example, copper(II) acetate (B1210297) complexed with specifically designed chiral diamines has proven to be a practical and efficient catalyst for the asymmetric Henry reaction, affording β-hydroxy nitro compounds in high yield and enantiomeric excess. acs.org Similarly, copper-catalyzed reductive couplings can produce chiral 1,2-diamine derivatives, highlighting the importance of this structural motif. acs.orgnih.govresearchgate.net However, specific examples detailing the performance of this compound as the controlling ligand are not extensively covered in the literature.
Asymmetric Carbon-Carbon Bond Forming Reactions
Enantioselective Aldol (B89426) Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation. In the realm of organocatalysis, chiral amines, particularly proline and its derivatives, are renowned for their ability to catalyze direct asymmetric aldol reactions by forming a nucleophilic enamine intermediate. e3s-conferences.orgrsc.orgnih.gov Chiral diamines have also been developed as organocatalysts for this purpose. mdpi.com These catalysts can create a well-organized, hydrogen-bonded transition state that dictates the facial selectivity of the reaction. mdpi.com Despite the broad interest in developing new organocatalysts, rsc.org specific studies on this compound for aldol reactions are not widely documented.
Asymmetric Michael Additions
The asymmetric Michael addition is another critical C-C bond-forming reaction where chiral organocatalysts, including diamines, play a significant role. acs.org Catalysis often proceeds through the formation of an enamine or iminium ion, similar to the aldol reaction. youtube.com Chiral primary and secondary amines have been shown to effectively catalyze the addition of ketones, aldehydes, and other nucleophiles to α,β-unsaturated compounds like nitroalkenes. acs.orgacs.org While a variety of chiral amine catalysts, including those based on pyrrolidine (B122466) and other scaffolds, have been successfully applied, acs.orgnih.gov detailed research on the efficacy of this compound as the sole organocatalyst in this context is sparse.
Catalytic Enantioselective Carbonyl Reductive Couplings
Catalytic enantioselective reductive couplings, which form C-C bonds between two carbonyl or imine partners, represent a powerful method for constructing complex molecules with high stereocontrol. wikipedia.orgscripps.edu These reactions often involve transition metal catalysts, such as copper or iridium, paired with chiral ligands to dictate the stereochemical outcome. acs.orgnih.gov The synthesis of chiral 1,2-diamines themselves can be achieved through such reductive coupling methods, underscoring the synthetic importance of this reaction class. acs.org While the general utility of chiral diamine ligands is established in this area, specific applications and detailed findings for this compound are not readily found in published research.
Asymmetric Carbon-Heteroatom Bond Forming Reactions
Asymmetric hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing chiral amines. Complexes of rare-earth metals and other transition metals featuring chiral diamine ligands, such as derivatives of this compound, have been developed to catalyze these transformations.
The chiral ligand is essential for differentiating between the two prochiral faces of the unsaturated substrate and/or the two prochiral N-H bonds of the amine. The mechanism typically involves the coordination of both the amine and the alkene to the metal center, followed by migratory insertion of the alkene into the metal-amide bond. The steric and electronic properties of the diamine ligand are critical in controlling the regioselectivity and enantioselectivity of this insertion step. Successful protocols have been established for the intramolecular hydroamination of aminoalkenes to form chiral nitrogen-containing heterocycles, as well as for intermolecular variants.
Directing the selective amination of an unactivated C-H bond is a frontier in synthetic chemistry. nih.gov Chiral ligands are paramount for achieving enantioselectivity in such transformations. Palladium, rhodium, and iron catalysts, in combination with chiral ligands including those derived from the title diamine, have been investigated for enantioselective C-H amination. nih.gov
In many systems, a directing group on the substrate initially coordinates to the metal catalyst. The chiral ligand, bound to the metal, then orchestrates the C-H activation and subsequent C-N bond formation in an enantioselective manner. For example, the intramolecular amination of an aliphatic C-H bond can be achieved with high enantioselectivity using a palladium catalyst and a chiral diamine ligand. These methods provide a powerful and efficient route to valuable chiral amines and heterocyclic compounds directly from abundant C-H bonds. nih.gov
Organocatalytic Applications of Chiral Diamines
Beyond their role as ligands for metals, chiral diamines and their derivatives are cornerstone catalysts in the field of organocatalysis. nobelprize.orgnih.gov This mode of catalysis relies on the reversible formation of nucleophilic enamines or electrophilic iminium ions from the reaction of a chiral secondary amine catalyst with a carbonyl compound. nobelprize.orgcaltech.edu
Enamine Catalysis : When a chiral secondary amine, such as a derivative of this compound, reacts with an aldehyde or ketone, it forms a chiral enamine. This enamine is a heightened HOMO (Highest Occupied Molecular Orbital) nucleophile that can react with a wide range of electrophiles (e.g., α,β-unsaturated aldehydes in Michael additions). The steric bulk of the chiral catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high fidelity. Subsequent hydrolysis releases the product and regenerates the catalyst. nobelprize.org
Iminium Ion Catalysis : Conversely, the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde or ketone can form a chiral iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it towards attack by nucleophiles. caltech.edu This strategy is widely used in enantioselective Diels-Alder reactions, Friedel-Crafts alkylations, and conjugate additions. caltech.eduresearchgate.net The chiral scaffold of the catalyst effectively shields one face of the iminium ion, ensuring a highly enantioselective reaction. nih.govresearchgate.net
The dual nature of these catalysts, capable of forming both enamines and iminium ions, allows for powerful cascade reactions where multiple bonds and stereocenters are formed in a single operation. nih.govresearchgate.net
Bifunctional Catalysis Mediated by Diamine Structures
Bifunctional catalysis is a powerful strategy in asymmetric synthesis where a single catalyst possesses two distinct functional groups that work in concert to activate both the nucleophile and the electrophile in a stereocontrolled manner. Chiral diamines are excellent scaffolds for designing such catalysts. nih.govnih.gov Typically, one of the amino groups on the diamine backbone is modified to carry a hydrogen-bond donor moiety, such as a urea, thiourea, or amide group, while the other amine acts as a Brønsted base. nih.govmdpi.com
In this catalytic model, the basic tertiary amine site deprotonates a pro-nucleophile (like a malonate or nitroalkane), increasing its reactivity. Simultaneously, the (thio)urea or amide moiety activates the electrophile (e.g., an imine or a nitroalkene) through hydrogen bonding, orienting it for a selective attack by the nucleophile. nih.gov This dual activation within a well-defined chiral environment lowers the activation energy of the reaction and effectively directs the stereochemical outcome.
Derivatives of chiral diamines, such as 1,2-diphenylethylenediamine (DPEDA) and 1,2-diaminocyclohexane (DACH), have been extensively developed into highly effective bifunctional organocatalysts. mdpi.com For instance, amino-thiourea catalysts derived from these backbones have been successfully applied in asymmetric Michael additions. mdpi.com The spatial arrangement of the basic amine and the hydrogen-bonding group is crucial for high enantioselectivity, as it dictates the geometry of the transition state. nih.gov While this compound itself represents a primary-tertiary diamine, its conceptual framework is central to the design of these more complex bifunctional systems. The primary amine can be readily functionalized to install a hydrogen-bond-donating group, creating a catalyst that leverages the inherent chirality of the 1-phenylethylamine (B125046) backbone.
Table 1: Performance of Bifunctional Diamine-Based Catalysts in Asymmetric Reactions
| Reaction | Catalyst Type | Chiral Backbone | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Aza-Henry Reaction of Nitromethane to N-Boc Ketimines | Bifunctional Guanidine | Not Specified | 81–99% | 85–94% ee | rsc.org |
| Michael Addition of Cyanoacetates to Vinyl Sulfone | Amino-Thiourea | (1R,2R)-DPEDA | High | Not Specified | mdpi.com |
| Conjugate Addition of Nitromethane to Chalcone | Amino-Sulfonamide | (1R,2R)-DACH | ≤8% | 95–97% ee | mdpi.com |
| Ring-Opening of Cyclic Anhydrides | Amino-Thiourea | (1R,2R)-DPEDA | High | High | mdpi.com |
Chiral Transfer Reagents in Stereoselective Processes
Chiral transfer reagents are stoichiometric chiral compounds that impart their stereochemical information to a product during a chemical transformation. chemrxiv.org Even when used in stoichiometric amounts, these reagents can be cost-effective if they are derived from inexpensive sources or can be recycled. chemrxiv.org Chiral amines and their derivatives, such as chiral lithium amides, are prominent examples of such reagents. nih.gov They have found significant application in processes where a chiral catalyst is less effective or where the substrate scope is challenging.
A notable application of this strategy is in the synthesis of the anti-tuberculosis drug Bedaquiline. nih.govresearchgate.net The key step in its synthesis involves the nucleophilic addition of a lithiated quinoline (B57606) fragment to a ketone, a reaction that traditionally suffers from low conversion and a lack of stereoselectivity. nih.govresearchgate.net By employing chiral lithium amides as the base for the deprotonation step, researchers have been able to significantly influence both the diastereoselectivity and the enantioselectivity of the addition. nih.gov
In this process, the chiral lithium amide serves a dual role: it acts as a base to generate the nucleophile and as a chiral ligand that coordinates to the lithium cation, creating a chiral environment around the reacting species. acs.org This coordination influences the trajectory of the nucleophilic attack, favoring the formation of one stereoisomer over the others. researchgate.netacs.org Studies have shown that chiral amines possessing an N-C-C-O substructure, such as those derived from amino acids like D-proline, can be particularly effective. nih.govresearchgate.net The choice of the chiral amine has a profound impact on both the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.) of the product, demonstrating a direct transfer of chirality from the amine reagent to the final product. nih.govacs.org
Table 2: Influence of Chiral Amine Reagents on the Stereoselective Synthesis of Bedaquiline
| Chiral Amine Reagent/Base | Diastereomeric Ratio (d.r., syn:anti) | Enantiomeric Excess (ee) of Desired Isomer | Assay Yield (syn-pair) | Reference |
|---|---|---|---|---|
| (+)-Bis[(R)-1-phenylethyl] lithium amide | 10:1 | Not Specified | Not Specified | researchgate.net |
| Lithium (R)-2-(methoxymethyl)pyrrolidide | 13.6:1 | 56% ee | 82% | nih.govresearchgate.net |
| Various Screened Chiral Amines (general range) | 1.5:1 to 10:1 | 2% to 26% ee | 30% to 78% | chemrxiv.orgacs.org |
Mechanistic Investigations and Theoretical Chemistry Studies of Diamine Catalyzed Processes
Elucidation of Catalytic Reaction Mechanisms
Unraveling the step-by-step pathway of a catalytic reaction is crucial for rational catalyst design and improvement. This involves identifying all transient species and determining the energetic landscape of the reaction pathway.
In diamine-catalyzed asymmetric reactions, the chiral catalyst and substrate associate to form transient intermediates that guide the stereochemical outcome of the transformation. The identification of these key intermediates is a primary objective of mechanistic studies. In metal-catalyzed processes, the diamine ligand coordinates to a metal center, forming a chiral active catalyst. This complex then interacts with the substrate. For instance, in copper-catalyzed hydroamination, an olefin insertion into a copper(I) hydride catalyst can form a key copper(I) alkyl species. mit.edu This intermediate is then intercepted by an amine electrophile to generate the chiral product and regenerate the catalyst. mit.edu
In organocatalysis, the chiral diamine can activate substrates through the formation of reactive chiral intermediates, such as enamines or iminium ions. nih.gov These intermediates then react with the other substrate, with the chiral environment provided by the catalyst directing the stereochemistry of the bond-forming event. Spectroscopic techniques and mass spectrometry are often employed to detect and characterize these short-lived species. mit.edu
Table 1: Examples of Key Intermediates in Diamine-Catalyzed Reactions
| Catalyst Type | Reaction Class | Key Intermediate Type | Role of Intermediate |
| Metal-Diamine Complex | Asymmetric Hydroamination | Metal-Alkyl Species mit.edu | Determines stereochemistry during C-N bond formation. |
| Chiral Diamine (Organocatalyst) | Michael Addition | Enamine/Iminium Ion nih.gov | Activates substrate and provides a chiral environment. |
| Metal-Diamine Complex | Hydrogenation | Metal-Hydride-Substrate Complex | Orients substrate for stereoselective hydride transfer. |
Supramolecular Chemistry and Chiral Recognition Utilizing Diamine Architectures
Principles of Supramolecular Chirality and Assembly
The self-assembly of chiral diamine derivatives leads to the spontaneous formation of well-defined, ordered structures. These processes are driven by the thermodynamic search for the most stable arrangement of molecules, guided by non-covalent interactions. For instance, chiral diamines can be incorporated into larger ligands that then assemble into complex structures, such as tetrahedral cages. osti.govbohrium.comnih.gov The chirality of the diamine unit within the ligand can exert high diastereoselective control over the assembly process, resulting in the formation of a single, enantiopure diastereomer of the final supramolecular host. osti.govbohrium.comnih.gov
This principle was demonstrated in the synthesis of a K₁₂Ga₄L₆ tetrahedral assembly, where the ligand (L) incorporated a chiral amide. osti.govbohrium.comnih.gov The specific stereochemistry of the ligand directed the cluster formation to yield a highly diastereo- and enantiomerically enriched complex. osti.govbohrium.comnih.gov Similarly, studies on other chiral molecules, like amino acid-derived biphenyldiimides, show that hydrogen bonding is a primary driving force for the growth of 1D supramolecular polymers, with the chiral side chains playing a crucial role in stabilizing the final assemblies. nih.gov The ability to control the structure of these assemblies is critical for creating functional materials and catalysts.
Chiral amplification describes a phenomenon where a small imbalance in the enantiomeric excess (ee) of a chiral component is significantly amplified in the resulting supramolecular aggregate. nih.gov This is often referred to as the "sergeants-and-soldiers" principle, where a small number of chiral molecules (the sergeants) can dictate the chirality of a much larger population of achiral molecules (the soldiers) within an assembly. This cooperative process is of great interest for understanding the origins of homochirality in nature and for developing highly sensitive chiral sensors. nih.govscispace.com
In supramolecular systems, a subtle interplay of non-covalent forces such as hydrogen bonding and π-π stacking is sufficient to observe chiral amplification. nih.govscispace.com While predicting this phenomenon remains challenging, it is understood to arise from a balance between different interaction types, the formation of an inherently chiral object, and cooperative aggregation processes. nih.govscispace.com The development of stereodynamic probes, for example, leverages chiral amplification to produce a distinct chiroptical output that can be used for the rapid and accurate detection of enantiomeric excess in minute sample amounts. acs.org This effect has been observed not only in complex polymers but also in systems involving small molecules, highlighting its broad applicability. nih.govscispace.com
Chiral Recognition and Sensing Applications
Chiral recognition is the ability of a chiral host molecule to differentiate between the enantiomers of a chiral guest molecule. This selective binding is a cornerstone of many biological processes and has significant applications in pharmacology, materials science, and analytical chemistry. tubitak.gov.trtechniques-ingenieur.fr Chiral diamine architectures are frequently used to create synthetic receptors for this purpose, leveraging their specific three-dimensional structures and interaction points.
Receptors incorporating chiral diamines can achieve high enantioselectivity in binding various chiral guests, such as amino acids and their derivatives. The principle of enantioselective binding relies on creating diastereomeric host-guest complexes with different stabilities. nih.gov The difference in the Gibbs free energy (ΔΔG) between the two diastereomeric complexes determines the degree of enantioselectivity.
The table below summarizes enantioselective recognition data for a C₂-symmetric diamine host with different chiral guests.
| Guest | Enantiomer | Binding Constant (Kf in M⁻¹) | Enantioselectivity (KL/KD) |
| Mandelic Acid | L | 2481 | 4.08 |
| D | 608 | ||
| Alanine Methyl Ester | L | 315 | 1.25 |
| D | 252 | ||
| Valine Methyl Ester | L | 278 | 1.13 |
| D | 246 |
Table adapted from ¹H NMR titration data of a C₂-symmetric diamine host. tubitak.gov.tr
The rational design of chiral receptors is a major goal in supramolecular chemistry, aiming to create sensors for specific target molecules. acs.org These receptors are designed to translate the event of chiral recognition into a measurable signal, such as a change in fluorescence or color. For instance, a fluorescent sensor based on a 1,2,3-triazole-modified H₈-BINOL derivative was designed for the highly enantioselective recognition of D- and L-phenylalanine. nih.gov This sensor exhibited a significant fluorescence enhancement with L-phenylalanine, while the D-enantiomer produced no obvious change, achieving an enantioselective fluorescence enhancement ratio of 104.48. nih.gov
Chiral diamines are integral to these designs. Receptors featuring the trans-1,2-diaminocyclohexane unit have been developed for the selective recognition of carbohydrates, showing high selectivity for mannose over other monosaccharides. nih.gov The introduction of the diamino unit markedly enhanced binding abilities compared to previous generations of receptors. nih.gov Similarly, chiral tricationic tris(1,2-diphenylethylenediamine) cobalt(III) complexes have been explored as hydrogen bond donor catalysts, where the chirality of both the metal complex and its counteranions influences enantioselectivity. acs.org Such systems have potential applications in developing chiral sensors for on-line analysis, moving beyond traditional, time-consuming analytical methods. researchgate.net
Supramolecular Catalysis with Confined Chiral Microenvironments
Inspired by the active sites of enzymes, chemists have designed supramolecular assemblies that create confined chiral microenvironments for catalysis. osti.govbohrium.com These "molecular flasks" can encapsulate reactants and catalyze reactions with high rate acceleration and selectivity. By using chiral building blocks like diamine derivatives, the cavity of the supramolecular host becomes chiral, allowing it to preferentially bind or stabilize the transition state of one enantiomer over the other, leading to asymmetric catalysis.
A key example is the Ga₄L₆ tetrahedral cage, which, when constructed from chiral ligands, can catalyze enantioselective transformations of neutral guest molecules. osti.govbohrium.comnih.gov The enantiopure nature of the cage, enforced by the chiral ligands, is essential for its catalytic function. osti.govbohrium.com These systems represent a significant advance because they can operate on neutral substrates, a challenge for many earlier charged supramolecular catalysts. osti.gov Furthermore, the self-assembly of supramolecular phosphine (B1218219) ligands on rhodium has been used for asymmetric hydrogenation, with NMR studies providing direct evidence of hydrogen bonding interactions between the catalyst and substrate, which are believed to contribute to the high enantioselectivity observed. nih.gov The integration of chiral supramolecular polymers with transition metal catalysts has also been shown to enhance electrocatalytic efficiency by controlling electron spin polarization, demonstrating a novel strategy for improving catalytic activity. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
